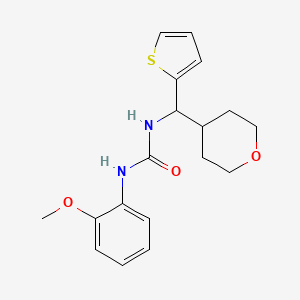

1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)19-18(21)20-17(16-7-4-12-24-16)13-8-10-23-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOIECCEWKSANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves the following steps:

Formation of the Urea Linkage: The reaction between an isocyanate and an amine is a common method to form the urea linkage. In this case, 2-methoxyphenyl isocyanate can be reacted with a suitable amine derivative of tetrahydropyran and thiophene.

Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed to yield the final product.

Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl and thiophene rings can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Substitution Reagents: Halogenating agents, nucleophiles, and other reagents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the urea linkage may yield an amine derivative.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: Research may focus on the compound’s potential therapeutic effects, including its use as a drug candidate for treating various diseases.

Industry: The compound may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved may vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared urea backbones, heterocyclic substituents, or pharmacological relevance:

Structural and Functional Differences

- Heterocyclic Moieties: The target compound’s tetrahydro-2H-pyran-4-yl and thiophen-2-yl groups distinguish it from analogs like the thiopyran derivative or pyrrole-carbonyl-containing urea .

- Substituent Positioning : The 2-methoxyphenyl group (ortho-substituted) may sterically hinder interactions compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), affecting receptor binding.

- Functional Groups: Boronic acid derivatives (e.g., 6.28 ) introduce unique reactivity for covalent enzyme inhibition, unlike the non-reactive urea linkage in the target compound.

Pharmacological Implications

- Compounds with benzo[b]thiophen-2-yl groups (e.g., 8c ) show antipsychotic/antidepressant activity, suggesting the target compound’s thiophen-2-yl group may confer neuroactivity.

- Boronic acid-urea hybrids (e.g., 6.28 ) are explored in cancer therapy, highlighting the versatility of urea scaffolds in drug design.

Analytical and Computational Tools

Structural validation of these compounds relies on:

Biological Activity

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydropyran ring, and a thiophene moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.33 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₂ |

| Molecular Weight | 273.33 g/mol |

| SMILES | COc1ccccc1C(CN2C(=O)N(C(=O)c3oc(cc23)c4occn4)C(C)(C)C(=O)O)OC5CCOCC5 |

| InChI | InChI=1S/C15H19N3O2/c1-10-7-8-11(17)12(10)13(18)14(19)15(20)21/h7-8,12H,1-6H3,(H,18,19)(H,20,21) |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The specific mechanisms may include:

Enzyme Inhibition : The urea moiety may facilitate interactions with enzyme active sites, potentially inhibiting their function.

Receptor Modulation : The presence of the methoxyphenyl and thiophene groups suggests possible interactions with G protein-coupled receptors (GPCRs), which could modulate signaling pathways related to various physiological processes.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this urea derivative exhibit significant antimicrobial properties. The presence of the thiophene ring is particularly noted for enhancing antibacterial activity against Gram-positive bacteria.

Anticancer Activity

Preliminary investigations into the anticancer potential have suggested that the compound may inhibit cell proliferation in various cancer cell lines. The structure suggests that it could be effective against tumors due to its ability to interfere with cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the phenyl and thiophene rings significantly affect biological activity:

Methoxy Group : The methoxy group at the para position enhances lipophilicity and may improve cellular uptake.

Thiophene Ring : The presence of the thiophene moiety has been linked to increased cytotoxicity in cancer cells, possibly due to its electron-rich nature facilitating interactions with electrophilic sites on proteins.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increased lipophilicity |

| Thiophene presence | Enhanced cytotoxicity |

| Tetrahydropyran linkage | Potential for enzyme inhibition |

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antimicrobial Studies : A study demonstrated that derivatives containing methoxy and thiophene groups exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In vitro studies showed that related compounds could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

- Enzyme Inhibition : Research indicated that urea derivatives could effectively inhibit urease activity, suggesting potential applications in treating conditions associated with urease-producing bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.